molecular formula C12H19BO2 B8311171 4-(4-Methylpentyl)phenyl boronic acid

4-(4-Methylpentyl)phenyl boronic acid

Cat. No.: B8311171
M. Wt: 206.09 g/mol
InChI Key: YMTFCWRVSYNGBQ-UHFFFAOYSA-N
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Description

4-(4-Methylpentyl)phenyl boronic acid is a versatile organoboron reagent primarily valued in medicinal chemistry and drug discovery for its role as a building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biphenyl and heterobiaryl structures found in many active pharmaceutical ingredients (APIs). The 4-methylpentyl substituent on the phenyl ring can influence the compound's lipophilicity and steric profile, making it a valuable synthon for creating molecules with specific physicochemical properties. Boronic acids, in general, have gained significant importance in biomedical research beyond their synthetic utility. They can act as potent enzyme inhibitors; for instance, the drug Bortezomib is a boronic acid that inhibits the proteasome. Their unique mechanism involves acting as Lewis acids to form reversible complexes with diols, such as those found in saccharides, which is the basis for their application in glucose sensing and targeted drug delivery systems. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with standard safety precautions, as boronic acids may cause skin and eye irritation.

Properties

Molecular Formula

C12H19BO2

Molecular Weight

206.09 g/mol

IUPAC Name

[4-(4-methylpentyl)phenyl]boronic acid

InChI

InChI=1S/C12H19BO2/c1-10(2)4-3-5-11-6-8-12(9-7-11)13(14)15/h6-10,14-15H,3-5H2,1-2H3

InChI Key

YMTFCWRVSYNGBQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CCCC(C)C)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

Phenyl boronic acids vary significantly in properties based on substituents. Key examples from the evidence include:

Compound Name Substituent(s) Key Properties/Applications Evidence ID
4-Methoxyphenyl boronic acid Methoxy (-OCH₃) Common building block in Suzuki couplings
4-Formyl phenyl boronic acid Formyl (-CHO) Enhanced antibacterial activity in complexes
4-(Benzyloxy)-2-methylphenyl boronic acid Benzyloxy (-OCH₂C₆H₅), methyl (-CH₃) Solubility in organic solvents
4-((2,6-Diisopropylphenoxy)methyl)phenyl boronic acid Bulky diisopropylphenoxy group Steric hindrance impacts reactivity

Key Observations :

  • Electron-Donating Groups (e.g., methoxy) : Enhance boronic acid acidity (pKa ~8.6 for 4-methoxyphenyl boronic acid) and stabilize boronate ester formation with diols .
  • Electron-Withdrawing Groups (e.g., formyl) : Increase reactivity in conjugation systems, as seen in the 4-formyl phenyl boronic acid–quercetin complex, which showed 2-fold lower MIC values against bacterial pathogens compared to unmodified quercetin .
  • Steric Hindrance: Bulky substituents (e.g., diisopropylphenoxy) reduce boronate ester stability due to steric clashes, as shown in studies of phenyl boronic acid–diol interactions .

Physicochemical Properties

  • Solubility : Polar groups (e.g., methoxy) improve aqueous solubility, while hydrophobic substituents (e.g., tert-butyl) enhance organic phase compatibility .
  • Reactivity: Steric effects from bulky groups (e.g., diisopropylphenoxy) reduce binding constants with diols by up to 50% compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Methylpentyl)phenyl boronic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, where a halogenated aromatic precursor (e.g., 4-bromo-4-methylpentylbenzene) reacts with a boronic acid pinacol ester under palladium catalysis. Key steps include:

  • Use of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.
  • Optimization of solvent (e.g., THF or DMF) and base (e.g., Na₂CO₃) to enhance coupling efficiency.
  • Purification via column chromatography or recrystallization .
    • Critical Parameters : Temperature (60–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 aryl halide to boronate ester) are crucial for yields >70% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Primary Methods :

  • ¹H/¹³C NMR : Confirm structural integrity via aromatic proton signals (δ 7.3–7.8 ppm) and methylpentyl chain resonances (δ 0.8–1.6 ppm) .
  • IR Spectroscopy : Identify B–O stretching (~1340 cm⁻¹) and hydroxyl (-OH) vibrations (~3200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 248.18) .

Q. What safety precautions are required when handling this compound?

  • Hazard Mitigation :

  • Use PPE (gloves, goggles) to avoid skin/eye irritation, as boronic acids can cause sensitization .
  • Work in a fume hood to prevent inhalation of fine particulates.
  • Store in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction efficiency in Suzuki-Miyaura couplings involving this compound be optimized for complex substrates?

  • Strategies :

  • Ligand Screening : Bulky ligands (e.g., SPhos) improve steric tolerance for hindered aryl halides .
  • Microwave-Assisted Synthesis : Reduces reaction time (20–30 min vs. 12–24 h) while maintaining yields >80% .
  • Solvent Engineering : Mixed solvents (e.g., DME/H₂O) enhance solubility of hydrophobic substrates .

Q. What role does this compound play in drug design, particularly in enzyme inhibition?

  • Mechanistic Insights :

  • The boronic acid group forms reversible covalent bonds with catalytic serine residues in proteases (e.g., thrombin, β-lactamases), enabling potent inhibition (IC₅₀ < 1 µM) .
  • Case Study : Analogues with fluorinated substituents show enhanced binding to ATP-binding pockets via hydrophobic interactions .
    • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH) .

Q. How can contradictory data on boronate-diol binding affinities be resolved in structural studies?

  • Key Factors :

  • Steric Effects : Bulky substituents (e.g., methylpentyl) destabilize cyclic boronate esters by ~2 kcal/mol due to angle strain .
  • Electrostatic Interactions : Anionic groups (e.g., carboxylates) near diols reduce binding by competing with boronate hydroxyls .
    • Resolution Workflow :

Compare binding constants (Kd) across pH (2–10) to assess pH-dependent stability.

Use X-ray crystallography to visualize steric clashes in enzyme-boronate complexes .

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